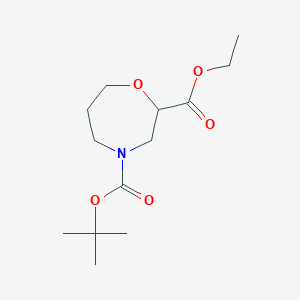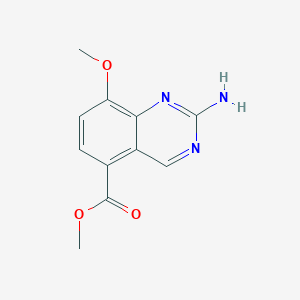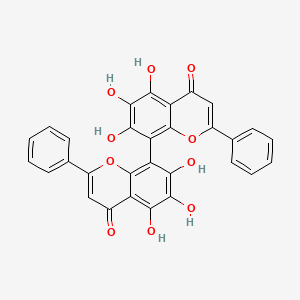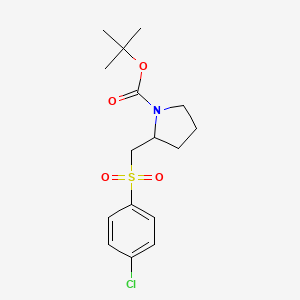
Ethyl 4-Boc-2-homomorpholinecarboxylate
Übersicht
Beschreibung
Ethyl 4-Boc-2-homomorpholinecarboxylate is a compound that falls within the category of organic chemistry, specifically in the realm of protected amino acids and derivatives. The Boc group (tert-butoxycarbonyl) is a common protecting group used in peptide synthesis to protect the amine functionality. The homomorpholine structure indicates a cyclic compound that is a derivative of morpholine, a common solvent and building block in organic synthesis.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions that include protection, functional group transformations, and cyclization. For instance, the synthesis of tert-butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate involved a nine-step reaction sequence starting from ethyl N-benzyl-3-oxopiperidine-4-carboxylate, which included steps such as hydrogenation, Boc protection, and ammonolysis . Similarly, the synthesis of optically pure 4-Boc-5,6-diphenylmorpholin-2-one was achieved by reacting 2-amino-1,2-diphenylethanol with ethyl bromoacetate, followed by N-protection and ring-closure . These methods highlight the complexity and precision required in synthesizing such compounds.
Molecular Structure Analysis
The molecular structure of compounds related to this compound can be determined using techniques such as X-ray diffraction, as seen in the structural analysis of various ethyl carboxylate derivatives . These analyses reveal the geometrical parameters and confirm the presence of specific functional groups and their arrangements within the molecule.
Chemical Reactions Analysis
Compounds with the Boc protecting group can participate in various chemical reactions. For example, the Boc group can be removed under acidic conditions, which is a common step in peptide synthesis. The presence of the ethyl carboxylate moiety allows for further functionalization and participation in reactions such as cyclocondensation . The reactivity of such compounds can be influenced by the presence of electron-withdrawing or electron-donating substituents on the aromatic rings, as seen in the synthesis of different ethyl carboxylate derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound and related compounds can be characterized using spectroscopic methods such as NMR, UV-Vis, FT-IR, and Mass spectroscopy . These techniques provide information on the purity, identity, and functional groups present in the molecule. Theoretical calculations, such as DFT, can predict thermodynamic parameters and help understand the stability and reactivity of the molecule . Additionally, the crystal structure can give insights into the solid-state properties, such as hydrogen bonding patterns and crystal packing .
Wissenschaftliche Forschungsanwendungen
1. Use in Peptide Synthesis
Ethyl 2-(tert-Butoxycarbonyloxyimino)-2-cyanoacetate (Boc-Oxyma) is utilized as an efficient coupling reagent in the synthesis of peptides. It offers a racemization-free process for esterification, thioesterification, amidation reactions, and peptide synthesis. Boc-Oxyma's high reactivity and simple preparation and recovery make it an environmentally favorable choice, generating minimal chemical waste (Thalluri et al., 2013).
2. Application in Polymer Materials Chemistry
In polymer materials chemistry, the tert-butoxycarbonyl (BOC) group, as part of compounds like Ethyl 4-Boc-2-homomorpholinecarboxylate, is employed for functional group protection. This is significant in the study of thermal decomposition behavior of polymers, where the BOC group's deprotection occurs at specific temperatures, influencing the polymer's properties (Jing, Suzuki, & Matsumoto, 2019).
3. In Synthesis of Optically Pure Compounds
Optically pure compounds, essential in various chemical syntheses, can be created using this compound derivatives. For instance, the synthesis of ethyl N-Boc- and N-Z-α-tosylglycinates, leading to α,β-didehydroamino acid derivatives, demonstrates the versatility of these compounds in creating chiral molecules (Kimura, Nagano, & Kinoshita, 2002).
4. In Molecularly Imprinted Polymers
This compound plays a role in the creation of molecularly imprinted polymers (MIPs). These MIPs can recognize specific molecules by shape and are used for the enantioseparation of amino acid derivatives, demonstrating their potential in selective chemical separations and purifications (Haginaka & Kagawa, 2004).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-O-tert-butyl 2-O-ethyl 1,4-oxazepane-2,4-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO5/c1-5-17-11(15)10-9-14(7-6-8-18-10)12(16)19-13(2,3)4/h10H,5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFMNWHFTGYMZQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CCCO1)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401123180 | |
| Record name | 1,4-Oxazepine-2,4(5H)-dicarboxylic acid, tetrahydro-, 4-(1,1-dimethylethyl) 2-ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401123180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1363166-21-5 | |
| Record name | 1,4-Oxazepine-2,4(5H)-dicarboxylic acid, tetrahydro-, 4-(1,1-dimethylethyl) 2-ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1363166-21-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Oxazepine-2,4(5H)-dicarboxylic acid, tetrahydro-, 4-(1,1-dimethylethyl) 2-ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401123180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Tert-butyl 4-benzyl-3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B3027625.png)


![2-Chloro-4-(3-nitrophenoxy)thieno[3,2-d]pyrimidine](/img/structure/B3027628.png)


![tert-Butyl ((1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-2-yl)methyl)carbamate](/img/structure/B3027633.png)
![N-(Piperidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B3027634.png)
![2-(3-Methylpiperazin-1-yl)benzo[d]oxazole hydrochloride](/img/structure/B3027636.png)

![1-(Benzo[d]isothiazol-3-yl)piperidin-4-ol](/img/structure/B3027638.png)

![N-(Piperidin-4-yl)benzo[d]isothiazol-3-amine hydrochloride](/img/structure/B3027645.png)